4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)nicotinonitrile
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Overview
Description
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of chlorinated phenyl groups and a pyrrolidinyl substituent attached to a nicotinonitrile core. Its unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of Chlorinated Phenyl Groups: The chlorinated phenyl groups are introduced via electrophilic aromatic substitution reactions. Chlorine atoms are added to the phenyl rings using chlorinating agents such as thionyl chloride or sulfuryl chloride.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the nicotinonitrile core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings or the pyrrolidinyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)pyridine
- **4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)benzene
Uniqueness
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)nicotinonitrile is unique due to its specific combination of chlorinated phenyl groups and a pyrrolidinyl substituent attached to a nicotinonitrile core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-2-pyrrolidin-1-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl3N3/c23-16-6-3-14(4-7-16)17-12-21(15-5-8-19(24)20(25)11-15)27-22(18(17)13-26)28-9-1-2-10-28/h3-8,11-12H,1-2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZUPGVNUAZFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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